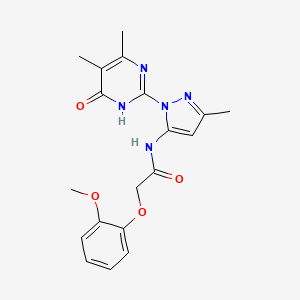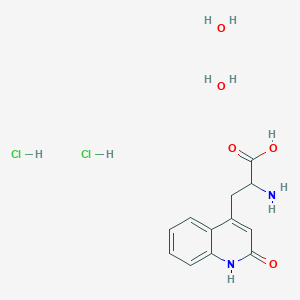
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A involves its interaction with specific enzymes and receptors in the body. It binds to these targets and inhibits their activity, thereby reducing the progression of certain diseases. The exact mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A is still being studied, but it is believed to involve the modulation of gene expression and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve glucose metabolism, and inhibit the growth of cancer cells. It has also been shown to have a neuroprotective effect in certain neurological diseases.
Advantages and Limitations for Lab Experiments
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have a high affinity for its targets, which makes it an effective inhibitor. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A. One direction is to study its potential as a therapeutic agent in other diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its pharmacokinetic properties to improve its effectiveness in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects. Overall, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A shows great potential as a therapeutic agent and further research is needed to fully explore its application in various diseases.
Synthesis Methods
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been synthesized using a specific method which involves the reaction of 1-phenylmethanesulfonamide with 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of the product are determined using various analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. It has been shown to have a potent inhibitory effect on the activity of certain enzymes and receptors involved in these diseases. For example, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide A has been shown to inhibit the activity of the enzyme 11β-HSD1, which is involved in the development of diabetes and obesity. It has also been shown to inhibit the activity of the receptor PPARγ, which is involved in the development of cancer and inflammation.
properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-20-13-12-19(18-10-5-2-6-11-18)22-23(20)15-7-14-21-27(25,26)16-17-8-3-1-4-9-17/h1-6,8-13,21H,7,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWLESBVKHFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

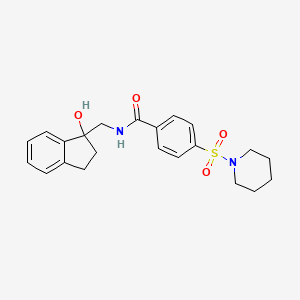
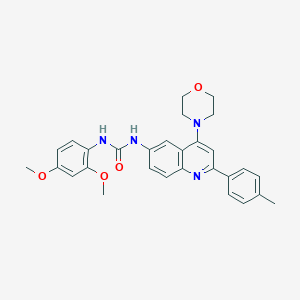
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
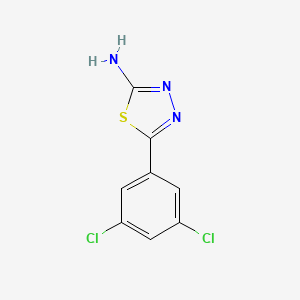
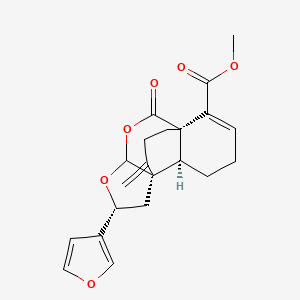
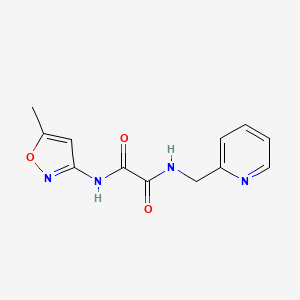
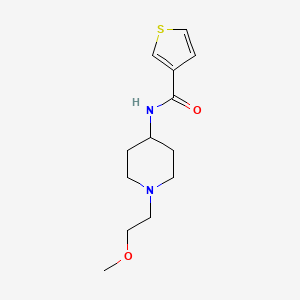
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)
